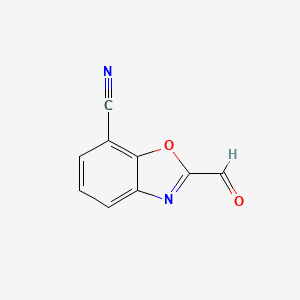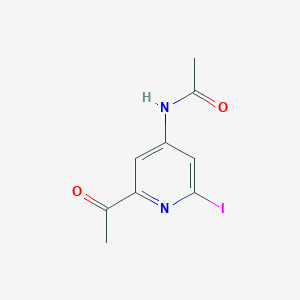
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide is a chemical compound with the molecular formula C9H9IN2O2 and a molecular weight of 304.082 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with acetyl and acetamide groups. It is primarily used in research and development settings and is not intended for direct human use .
Métodos De Preparación
The synthesis of N-(2-Acetyl-6-iodopyridin-4-YL)acetamide can be achieved through various methods. One common approach involves the reaction of 2-acetyl-6-iodopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of organic synthesis and purification would apply similarly on a larger scale, with considerations for yield optimization and cost-effectiveness.
Análisis De Reacciones Químicas
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Typical reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Aplicaciones Científicas De Investigación
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a versatile intermediate for further functionalization.
Biology and Medicine: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(2-Acetyl-6-iodopyridin-4-YL)acetamide is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the acetyl group may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved .
Comparación Con Compuestos Similares
N-(2-Acetyl-6-iodopyridin-4-YL)acetamide can be compared with other similar compounds, such as:
N-(2-Acetyl-6-chloropyridin-4-YL)acetamide: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide:
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological interactions.
Propiedades
Fórmula molecular |
C9H9IN2O2 |
|---|---|
Peso molecular |
304.08 g/mol |
Nombre IUPAC |
N-(2-acetyl-6-iodopyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H9IN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14) |
Clave InChI |
KQLOAXCLWWPZMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)NC(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)


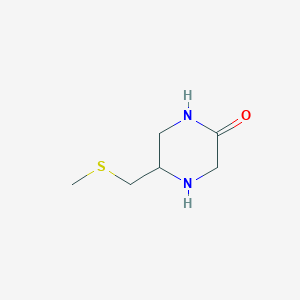
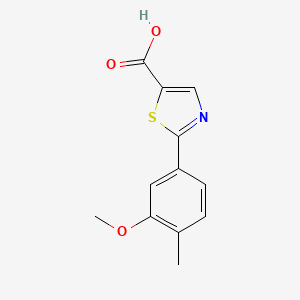
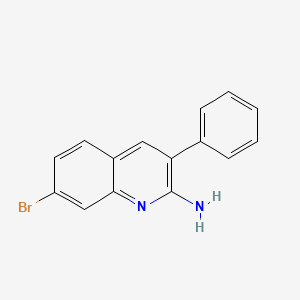
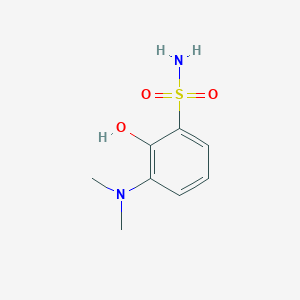

![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)

